Pentacene-N-sulfinyl-tert-butylcarbamate

Catalog No.
S968070
CAS No.
794586-44-0
M.F
C27H23NO3S
M. Wt
441.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentacene-N-sulfinyl-tert-butylcarbamate

CAS Number

794586-44-0

Product Name

Pentacene-N-sulfinyl-tert-butylcarbamate

IUPAC Name

tert-butyl 23-oxo-23λ4-thia-24-azahexacyclo[10.10.2.02,11.04,9.013,22.015,20]tetracosa-2,4,6,8,10,13,15,17,19,21-decaene-24-carboxylate

Molecular Formula

C27H23NO3S

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C27H23NO3S/c1-27(2,3)31-26(29)28-24-20-12-16-8-4-6-10-18(16)14-22(20)25(32(28)30)23-15-19-11-7-5-9-17(19)13-21(23)24/h4-15,24-25H,1-3H3

InChI Key

VQUHUWBRYQBGLV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25

Canonical SMILES

CC(C)(C)OC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25

Pentacene-N-sulfinyl-tert-butylcarbamate is a chemical compound with the molecular formula C27H23NO3S. It is an important precursor in the synthesis of pentacene, a well-known organic semiconductor used in various electronic applications. This compound features a sulfinyl group, which enhances its reactivity and solubility, making it suitable for solution-based processes in organic electronics. The presence of the tert-butylcarbamate moiety contributes to its stability and functionality in various

  • Organic Semiconductor Precursor

    Pn-SOBt is a precursor to pentacene, a well-known organic semiconductor. When exposed to heat or light, Pn-SOBt decomposes to form pentacene. This property allows researchers to create thin films of pentacene through a solution-based process, which is more versatile than traditional high-vacuum deposition techniques for pentacene. Source: Application of soluble pentacene precursors for organic field-effect transistor fabrication. Organic Electronics, Volume 4, Issue 2, February 2003, Pages 117-122:

  • Photopatterning

    The decomposition of Pn-SOBt to pentacene can be triggered by light. This allows researchers to use light to selectively pattern pentacene thin films, creating desired circuit features. Source: Light-triggered conversion of a soluble pentacene precursor into thin films for organic field-effect transistors. Advanced Materials, Volume 15, Issue 18, September 2003, Pages 1535-1538:

  • Diels–Alder Reaction: It can participate in Diels–Alder reactions, particularly when combined with N-sulfinylacetamide, yielding high conversion rates (greater than 90%) under specific catalytic conditions .
  • Thermal Decomposition: Upon heating, this compound can be thermally decomposed to yield pentacene, which is crucial for its application in organic field-effect transistors (OFETs) .
  • Photo

The synthesis of pentacene-N-sulfinyl-tert-butylcarbamate typically involves several steps:

  • Formation of the Sulfinyl Group: The initial step often involves the introduction of the sulfinyl group to a suitable precursor.
  • Carbamate Formation: The tert-butylcarbamate moiety is introduced via a reaction with tert-butyl isocyanate.
  • Final Cyclization: The complete structure is formed through cyclization processes that yield the final product.

These methods leverage both thermal and photochemical techniques to enhance yield and selectivity during synthesis .

Pentacene-N-sulfinyl-tert-butylcarbamate has several applications primarily in the field of organic electronics:

  • Organic Field-Effect Transistors: It serves as a precursor for pentacene, which is integral in fabricating high-performance organic field-effect transistors.
  • Photopatterned Devices: The compound's ability to undergo photo

Interaction studies involving pentacene-N-sulfinyl-tert-butylcarbamate have focused on its reactivity with various substrates and catalysts. Research indicates that this compound interacts favorably with other organic molecules during synthesis processes, enhancing the efficiency of producing complex organic structures. Further studies are required to explore its interactions at a molecular level and their implications for material properties and device performance .

Several compounds share structural or functional similarities with pentacene-N-sulfinyl-tert-butylcarbamate. Below are some notable examples:

Compound NameKey FeaturesUnique Aspects
PentaceneA well-known organic semiconductorExhibits high mobility but requires complex synthesis
N-SulfinylacetamideUsed in Diels–Alder reactionsLess stable than pentacene-N-sulfinyl-tert-butylcarbamate
TIPS PentaceneEnhanced solubility for solution processingMore soluble but less reactive than pentacene-N-sulfinyl-tert-butylcarbamate
Pentacene DerivativesVarious derivatives tailored for specific applicationsEach derivative has unique electronic properties

Pentacene-N-sulfinyl-tert-butylcarbamate stands out due to its unique combination of reactivity, stability, and solubility, making it particularly useful as a precursor in advanced electronic materials.

XLogP3

5.7

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Dates

Modify: 2023-08-16

Explore Compound Types